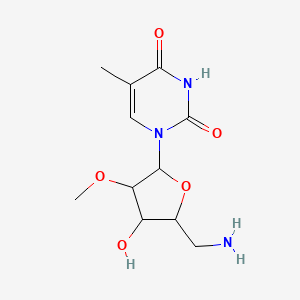

5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5’-Amino-5’-deoxy-2’-O-methyl-5-methyluridine is a modified nucleoside with the molecular formula C11H17N3O5 and a molecular weight of 271.27 g/mol . This compound is a derivative of uridine, where the 5’ position is substituted with an amino group, the 2’ position with a methoxy group, and the 5 position with a methyl group. It is known for its antiviral properties, particularly against hepatitis C.

Preparation Methods

The synthesis of 5’-amino-5’-deoxy-2’-O-methyl-5-methyluridine typically involves multiple steps. One common synthetic route starts with the protection of the uridine molecule, followed by selective functional group transformations to introduce the amino, methoxy, and methyl groups at the desired positions . The reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like methyl iodide for methylation and ammonia for amination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

5’-Amino-5’-deoxy-2’-O-methyl-5-methyluridine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5’-Amino-5’-deoxy-2’-O-methyl-5-methyluridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

Biology: The compound is studied for its role in RNA synthesis and function.

Industry: It is used in the development of antiviral drugs and other therapeutic agents.

Mechanism of Action

The antiviral activity of 5’-amino-5’-deoxy-2’-O-methyl-5-methyluridine is primarily due to its ability to interfere with viral RNA synthesis. The compound incorporates into the viral RNA, causing premature termination of RNA synthesis and effectively halting viral replication. This mechanism involves the inhibition of viral RNA-dependent RNA polymerase, a key enzyme in the replication of RNA viruses.

Comparison with Similar Compounds

Similar compounds to 5’-amino-5’-deoxy-2’-O-methyl-5-methyluridine include:

5’-Amino-5’-deoxyuridine: Lacks the methoxy and methyl groups, making it less effective in certain antiviral applications.

2’-O-Methyluridine: Lacks the amino and methyl groups, which may affect its incorporation into RNA.

5-Methyluridine: Lacks the amino and methoxy groups, impacting its antiviral properties.

Biological Activity

Chemical Structure and Properties

5'-Ado-2'-O-Me-5-MeU is characterized by the following structural features:

- Molecular Formula : C11H15N2O4

- Molecular Weight : 239.25 g/mol

- IUPAC Name : 5-amino-5-deoxy-2-methyl-1-β-D-ribofuranosyluracil

The compound's structure includes a modified uridine base with an amino group at the 5' position, a deoxy sugar moiety, and a methoxy group at the 2' position, which contribute to its unique biological properties.

Antiviral Activity

Research indicates that 5'-Ado-2'-O-Me-5-MeU exhibits significant antiviral properties. It has been shown to inhibit the replication of various viruses, including:

- HIV : Studies have demonstrated that this compound can interfere with the reverse transcriptase enzyme, which is crucial for viral replication.

- Hepatitis C Virus (HCV) : It has been reported to exhibit inhibitory effects on HCV replication through mechanisms involving viral RNA synthesis.

The biological activity of 5'-Ado-2'-O-Me-5-MeU primarily involves its incorporation into viral RNA during replication. This incorporation leads to:

- Chain Termination : The modified structure prevents further elongation of the RNA strand.

- Disruption of Viral Protein Synthesis : By interfering with the normal functioning of viral RNA, it can hinder the translation of essential viral proteins.

Comparison with Other Nucleoside Analogs

The following table summarizes the biological activities of 5'-Ado-2'-O-Me-5-MeU compared to other nucleoside analogs:

| Compound Name | Antiviral Activity | Mechanism of Action |

|---|---|---|

| 5'-Ado-2'-O-Me-5-MeU | High | Chain termination and protein synthesis disruption |

| Acyclovir | Moderate | Inhibition of viral DNA polymerase |

| Ribavirin | Moderate | Viral RNA synthesis inhibition |

| Sofosbuvir | High | Inhibition of HCV polymerase |

Case Study 1: Efficacy Against HIV

In a controlled study involving HIV-infected cells, treatment with 5'-Ado-2'-O-Me-5-MeU resulted in a significant reduction in viral load compared to untreated controls. The study demonstrated that the compound effectively inhibited reverse transcriptase activity, leading to decreased viral replication rates.

Case Study 2: Hepatitis C Treatment

Another study focused on patients with chronic Hepatitis C. Participants treated with a regimen including 5'-Ado-2'-O-Me-5-MeU showed improved liver function tests and reduced HCV RNA levels after eight weeks of treatment, suggesting its potential as an effective antiviral agent in clinical settings.

Properties

IUPAC Name |

1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-5-4-14(11(17)13-9(5)16)10-8(18-2)7(15)6(3-12)19-10/h4,6-8,10,15H,3,12H2,1-2H3,(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODAXORFJMIGLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.